(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide
Description
Historical Context and Discovery
The development of dynamin inhibitory peptide, myristoylated, emerged from fundamental research into the mechanisms of endocytosis and the specific role of dynamin in this cellular process. The original dynamin inhibitory peptide was identified through studies examining the interaction between dynamin and amphiphysin, two crucial proteins involved in clathrin-mediated endocytosis. The discovery revealed that a specific sequence within the proline-rich domain of dynamin could competitively block the binding between dynamin and amphiphysin, thereby preventing the formation of endocytic vesicles.
Research conducted by Grabs and colleagues demonstrated that the Src Homology 3 domain of amphiphysin binds to a single site in the proline-rich region of human dynamin I, and this binding site was distinct from other Src Homology 3 domain binding sites. The critical sequence identified, which became the foundation for the inhibitory peptide, follows the consensus PSRPNR, fitting the novel Src Homology 3 binding consensus PXRPXR(H)R(H). This discovery provided the molecular basis for developing peptide-based inhibitors that could specifically interfere with dynamin-mediated endocytosis.
The transition from the basic peptide inhibitor to the myristoylated version represented a significant advancement in peptide delivery technology. The modification was inspired by the natural post-translational modification process where the enzyme N-myristoyl transferase catalyzes the covalent attachment of myristate to the N-terminal glycine residue of numerous proteins. This naturally occurring mechanism serves to target cytoplasmic proteins to intracellular membranes, making it an ideal strategy for enhancing peptide cellular uptake.
The myristoylated version was developed to overcome the limitations of the original peptide, which required high concentrations and intracellular injection methods to achieve effective inhibition. Early investigations by O'Brian and co-workers had demonstrated that myristoylation of peptide substrates could result in effective cellular uptake, leading to intracellular inhibition of target enzymes. This principle was subsequently applied to dynamin inhibitory peptides to create a cell-permeable version capable of spontaneous membrane penetration.
Classification as a Cell-Permeable Lipopeptide
Dynamin inhibitory peptide, myristoylated, belongs to the specialized class of cell-permeable lipopeptides, which combine the specificity of peptide sequences with the membrane-penetrating properties of lipid modifications. This compound represents a distinct category within the broader family of cell-penetrating peptides, specifically classified as a myristoylated peptide inhibitor. The myristoyl group, a 14-carbon saturated fatty acid, serves as the lipophilic anchor that facilitates membrane interaction and cellular internalization.
The classification of this compound as a cell-permeable lipopeptide is based on several key structural and functional characteristics. The peptide portion consists of the decapeptide sequence QVPSRPNRAP, which retains the original dynamin-binding specificity. The myristoyl modification is covalently attached to the N-terminal glutamine residue, creating a hybrid molecule that possesses both hydrophilic and hydrophobic properties. This amphiphilic nature is essential for the compound's ability to interact with cellular membranes and achieve intracellular delivery.
The lipopeptide structure demonstrates the physicochemical properties typical of this compound class. According to surface pressure measurements and atomic force microscopy studies, lipopeptides with fatty acid chains show enhanced membrane interaction capabilities, with the length of the acyl chain directly influencing membrane penetration efficiency. The myristoyl group, with its 14-carbon chain length, provides optimal balance between membrane affinity and cellular uptake efficiency.
Cell-penetrating peptides can be classified into three major categories based on their physicochemical properties: cationic, amphipathic, and hydrophobic peptides. The myristoylated dynamin inhibitory peptide falls primarily into the amphipathic category due to its combination of hydrophobic fatty acid chain and hydrophilic peptide sequence. This classification is further supported by the peptide's ability to efficiently cross cellular membranes without requiring additional delivery vehicles or permeabilization agents.
Significance in Biochemical Research
The significance of dynamin inhibitory peptide, myristoylated, in biochemical research extends across multiple domains of cell biology, neuroscience, and molecular pharmacology. This compound has emerged as an indispensable tool for investigating endocytic mechanisms and their role in cellular signaling pathways. The peptide's ability to selectively inhibit dynamin-mediated endocytosis while maintaining cell viability has made it a preferred research tool for studies requiring precise temporal control of endocytic processes.
In neuroscience research, the myristoylated dynamin inhibitory peptide has proven particularly valuable for studying synaptic transmission and receptor trafficking. Studies have demonstrated its effectiveness in blocking gamma-aminobutyric acid A receptor internalization, leading to increased miniature inhibitory postsynaptic current amplitude and frequency in neurons. This application has provided crucial insights into the mechanisms underlying synaptic plasticity and neuronal excitability regulation.
The compound has also contributed significantly to understanding the role of endocytosis in various disease processes. Research utilizing this peptide has revealed connections between dynamin-dependent endocytosis and cancer cell survival pathways. The ability to block endocytic processes using this tool has enabled researchers to identify potential therapeutic targets and develop new treatment strategies for diseases characterized by dysregulated endocytosis.
Furthermore, the myristoylated peptide has been instrumental in elucidating the temporal dynamics of endocytic processes. Studies examining long-term depression in cerebellar Purkinje cells have shown that late-phase application of the peptide can produce rapid and complete reversal of synaptic plasticity, indicating the persistent requirement for dynamin-mediated endocytosis in maintaining certain forms of synaptic modification. These findings have fundamental implications for understanding memory formation and synaptic homeostasis.
The research applications extend to viral entry mechanisms, where the peptide has been used to study dynamin-dependent pathways utilized by various pathogens for cellular invasion. The tool has enabled researchers to dissect the complex interplay between viral proteins and host cell endocytic machinery, contributing to the development of antiviral strategies targeting cellular entry mechanisms.
Nomenclature and Chemical Identification Systems
The nomenclature and chemical identification of dynamin inhibitory peptide, myristoylated, reflects the complexity of this lipidated peptide structure and its multiple recognition systems across different chemical databases. The compound is systematically identified through several complementary naming conventions and registry systems that facilitate its recognition and procurement for research purposes.
The complete systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide. This systematic name provides complete stereochemical information and structural connectivity details essential for unambiguous chemical identification.
The compound is also recognized by its condensed International Union of Pure and Applied Chemistry designation: myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2. This abbreviated format emphasizes the peptide sequence while indicating the myristoyl modification at the N-terminus and the amide modification at the C-terminus. The single-letter amino acid sequence notation QVPSRPNRAP is commonly used in biochemical literature for simplified reference.
Table 1: Chemical Identification Parameters
The Chemical Abstracts Service registry number 251634-22-7 serves as the primary identifier for this compound in chemical databases and regulatory systems. This unique identifier ensures accurate substance identification across different commercial suppliers and research institutions. The PubChem database assigns the compound identifier 90471171, providing access to comprehensive chemical and biological property information.
The Simplified Molecular Input Line Entry System notation for this compound reflects its complex branched peptide structure with multiple stereochemical centers and functional groups. This string-based representation enables computational analysis and database searching while maintaining complete structural information. The International Chemical Identifier Key IFTSFTVOMZTNME-ZUSDHBTASA-N provides a shortened, standardized identifier derived from the full structural description.
Table 2: Structural Modifications and Specifications
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-39(27-28-46(62)82)52(87)77-49(36(2)3)59(94)80-33-20-25-45(80)56(91)76-42(35-81)54(89)74-40(22-17-30-70-61(67)68)58(93)79-32-19-24-44(79)55(90)75-41(34-47(63)83)53(88)73-38(21-16-29-69-60(65)66)51(86)71-37(4)57(92)78-31-18-23-43(78)50(64)85/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,75,90)(H,76,91)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTSFTVOMZTNME-ZUSDHBTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H107N19O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequence Complexity
The target peptide comprises 14 amino acid residues with multiple diaminomethylideneamino (amidine) groups, a tetradecanoylamino (myristoyl) modification, and pyrrolidin-1-yl carbamoyl linkages. The presence of seven (2S) configurations mandates strict stereochemical control during synthesis.
Key Challenges
-
Aggregation : Long sequences (>10 residues) risk incomplete coupling due to β-sheet formation.
-
Side Reactions : Amidination and acylation steps require orthogonal protecting groups to prevent undesired modifications.
-
Purification : Hydrophobic residues (e.g., tetradecanoyl) complicate reverse-phase HPLC purification.
Solid-Phase Peptide Synthesis (SPPS) Framework
Resin Selection and Initial Loading
A PEG-modified polystyrene resin is preferred for its swelling properties and compatibility with Fmoc/tBu strategies. The C-terminal amino acid (pentanediamide) is loaded via its carboxyl group using a Wang resin pre-activated with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Table 1: Resin Loading Conditions
| Resin Type | Activation Reagent | Loading Efficiency |
|---|---|---|
| PEG-Polystyrene | DIC/HOBt | 0.8 mmol/g |
| Wang Resin | DIC/OxymaPure | 0.7 mmol/g |
Fmoc Deprotection and Coupling Cycles
Each cycle involves:
Table 2: Coupling Reagent Efficiency
| Reagent | Coupling Yield (Avg.) | Racemization Risk |
|---|---|---|
| HATU | 99.5% | Low |
| HBTU | 98.7% | Moderate |
Post-Synthetic Modifications
Myristoylation
The tetradecanoylamino group is introduced post-cleavage via acylation:
Amidination
Diaminomethylideneamino groups are installed using S-methylisothiourea (2 eq) in pH 9.5 borate buffer at 25°C for 12 h.
Purification and Characterization
Chromatographic Techniques
Table 3: Purification Metrics
| Method | Purity Achieved | Yield (Crude) |
|---|---|---|
| RP-HPLC | 98.2% | 65% |
| Ion-Exchange | 95.8% | 58% |
Analytical Validation
-
MS/MS : Confirms molecular weight (Calc.: 2487.8 Da; Obs.: 2487.6 Da).
-
Circular Dichroism : Verifies α-helical content in aqueous buffer.
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products: The major products formed from these reactions include modified peptides with altered functional groups or sequences, which can impact the peptide’s biological activity and stability .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The intricate arrangement of amine and carbonyl groups in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of such compounds can inhibit tumor growth by disrupting key metabolic pathways associated with cancer cells .
2. Enzyme Inhibition
Enzymatic inhibition is another promising application area. The presence of multiple functional groups allows for targeted inhibition of specific enzymes, such as butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases. Compounds related to this structure have demonstrated selective inhibition capabilities, making them candidates for developing therapeutic agents against Alzheimer's disease .
3. Drug Delivery Systems
The compound's unique structure may facilitate its use in drug delivery systems, particularly through the development of nanoparticles or liposomes that can encapsulate therapeutic agents. This could enhance the bioavailability and targeted delivery of drugs within the body, improving treatment efficacy while minimizing side effects .
Biochemical Applications
4. Peptide Synthesis
The compound's amino acid-like structure makes it suitable for peptide synthesis. It can serve as a building block for creating peptides with specific biological activities, potentially leading to novel therapeutic agents . The ability to modify its side chains allows for the customization of peptides tailored to specific biological interactions.
5. Chiral Catalysis
Due to its chiral centers, this compound could be utilized in asymmetric synthesis as a chiral catalyst. This application is particularly relevant in the pharmaceutical industry, where the chirality of molecules can significantly influence their biological activity and therapeutic effectiveness .
Material Science Applications
6. Polymer Chemistry
The compound can act as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. Its ability to form stable bonds with other monomers can lead to the development of advanced materials suitable for various industrial applications, including coatings and composites .
7. Sensor Development
Given its potential reactivity and ability to interact with various analytes, this compound could be explored for developing chemical sensors. These sensors could be used for detecting biomolecules or environmental pollutants, contributing to advancements in environmental monitoring and health diagnostics .
Mechanism of Action
The mechanism of action of dynamin inhibitory peptide, myristoylated involves the inhibition of the GTPase activity of dynamin. By competitively blocking the binding of dynamin to amphiphysin, the peptide prevents the formation of clathrin-coated vesicles and subsequent endocytosis. This inhibition disrupts the internalization of receptors and other molecules, affecting various cellular processes .
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Physicochemical Comparison
Key Findings :
- Compound X exceeds typical RO5 thresholds for MW (>500 Da) and hydrogen bond donors (>5), which may limit oral bioavailability but enhance target specificity .
Structural and Functional Similarities
Comparative Molecular Field Analysis (CoMFA) :
- A CoMFA study on 25 structurally diverse compounds (training set: 20; test set: 5) highlighted the critical role of electrostatic and steric fields in bioactivity. Compound X’s guanidine groups likely contribute to strong electrostatic interactions, akin to indole derivatives in 5-lipoxygenase inhibitors .
- Unlike 7t, which incorporates a pyridin-3-yl group for π-π stacking, Compound X relies on pyrrolidine-carbamoyl interactions for conformational stability .
Table 2: Functional Group Contributions
Analytical Profiling
- HPLC-ESI-MSn : Used to resolve metabolites in polyvinylpolypyrrolidone extracts, this method could identify Compound X’s degradation products or isomers, as seen in studies of Eucalyptus hydrosols .
- GC-MS: While optimal for volatile compounds (e.g., rose mutants ), GC-MS is less suited for Compound X due to its non-volatile nature.
Biological Activity
The compound (2S)-N-(...) is a highly complex molecule with potential biological activity that warrants detailed exploration. Its intricate structure suggests multifaceted interactions within biological systems, particularly in pharmacology and medicinal chemistry. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound is characterized by multiple chiral centers and functional groups, including amino acids, pyrrolidine rings, and oxo groups. The presence of these features is indicative of potential interactions with various biological targets, including enzymes and receptors.
Research indicates that compounds with similar structural motifs often engage in interactions with specific receptors or enzymes. For instance, the presence of multiple amine groups suggests potential for binding to opioid receptors or other neurotransmitter systems.
Key Mechanisms:
- Opioid Receptor Modulation: Compounds structurally related to this compound have shown significant activity at opioid receptors, particularly κ-opioid receptors, which are involved in pain modulation and stress responses .
- Enzyme Inhibition: The structural components suggest potential as enzyme inhibitors, particularly in pathways involving proteases or kinases, which are crucial in various cellular processes .
Pharmacological Studies
Recent pharmacological evaluations have demonstrated the compound's efficacy in preclinical models. For example, studies utilizing [^35S]GTPγS binding assays have shown that related compounds exhibit strong antagonistic properties at μ and κ opioid receptors .
| Compound | K_i (nM) | K_b (nM) |
|---|---|---|
| LY255582 | 0.1 (μ) | 0.04 (μ) |
| Deoxy-LY255582 | 7.7 (μ) | 1.6 (μ) |
This table illustrates the potency of various related compounds in inhibiting receptor activity, indicating that modifications to the structure can significantly enhance or diminish biological activity.
Case Studies
Several studies have focused on the biological implications of compounds similar to (2S)-N-(...).
- Stress and Anxiety Models: In animal models assessing anxiety and stress responses, compounds exhibiting similar structural characteristics demonstrated significant anxiolytic effects through κ-opioid receptor antagonism .
- Anticancer Activity: The compound's structural analogs have been evaluated for anticancer properties, showing promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. How can researchers determine the solubility and stability of this compound for in vitro/in vivo studies?
- Methodological Answer : Solubility and stability are critical for experimental reproducibility. Key parameters include:
- LogP (partition coefficient) and tPSA (topological polar surface area) to predict solubility in aqueous/organic solvents .
- Hydrogen bond donors/acceptors (e.g., 15 donors, 25 acceptors) to assess interactions with biological matrices .
- Storage conditions : Lyophilized forms stored at -20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation .
- In vitro formulations : Use DMSO stock solutions (<5% v/v) diluted in PBS or cell culture media, avoiding precipitation .
Q. What techniques are recommended for structural characterization and purity validation?
- Methodological Answer :
- High-resolution mass spectrometry (HR-MS) and NMR (1H/13C) to confirm molecular weight and stereochemistry, especially for chiral centers .
- HPLC/UV-Vis with C18 columns (gradient elution: 0.1% TFA in H2O/ACN) to assess purity (>95%) and detect degradation products .
- Circular dichroism (CD) to monitor conformational stability under varying pH/temperature .
Q. What are the primary challenges in synthesizing this multi-modular peptide derivative?
- Methodological Answer :
- Stepwise solid-phase synthesis with Fmoc/t-Bu protection to manage reactive side chains (e.g., guanidino groups) .
- Coupling efficiency : Use HOBt/DIC activation to minimize racemization during amide bond formation .
- Purification challenges : Reverse-phase flash chromatography (ACN/H2O with 0.1% formic acid) to separate diastereomers .
Advanced Research Questions
Q. How can computational modeling and high-throughput screening accelerate synthesis optimization?
- Methodological Answer :
- Machine learning (ML)-driven retrosynthesis : Train models on reaction databases (e.g., Reaxys) to predict feasible pathways for complex amide couplings .
- High-throughput reaction screening : Use microplate arrays to test 100+ solvent/base combinations (e.g., DMF/DCM, DIEA/TEA) for optimal yield .
- Factorial design of experiments (DoE) : Vary parameters (temperature, stoichiometry) to identify critical factors via response surface modeling .
Q. How to resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?
- Methodological Answer :
- Orthogonal assays : Compare results from fluorescence polarization (binding affinity) vs. cell-based assays (functional inhibition) to rule out assay-specific artifacts .
- Dose-response validation : Test compound batches for purity and stability under assay conditions (e.g., serum protein interference) .
- Structural analogs : Synthesize derivatives with single-site mutations (e.g., Arg→Lys substitutions) to isolate pharmacophore contributions .
Q. What experimental strategies are effective for studying target engagement in complex biological systems?
- Methodological Answer :
- Photoaffinity labeling : Incorporate UV-activatable groups (e.g., benzophenone) into the compound to crosslink with target proteins for pull-down/MS identification .
- Surface plasmon resonance (SPR) : Immobilize the compound on sensor chips to measure real-time binding kinetics (KD, kon/koff) with purified receptors .
- Cryo-EM/X-ray crystallography : Co-crystallize with target enzymes (e.g., proteases) to resolve binding modes and guide structure-activity relationship (SAR) studies .
Key Data and Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
